

Prenylamine Lactate: A Technical Analysis of its 1988 Market Withdrawal

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Compound of Interest

Compound Name: Prenylamine Lactate

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Executive Summary

Prenylamine lactate, an antianginal agent introduced in the 1960s, was withdrawn from the market in 1988 due to significant safety concerns related to its cardiotoxicity. The primary driver for this regulatory action was the drug's propensity to induce a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP), which is associated with a prolongation of the QT interval on the electrocardiogram (ECG). This in-depth technical guide provides a comprehensive analysis of the reasons leading to the withdrawal of **prenylamine lactate**, focusing on the clinical evidence, the underlying electrophysiological mechanisms, and the preclinical safety findings. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in understanding the critical importance of cardiovascular safety assessment in pharmacotherapy.

Clinical Evidence of Cardiotoxicity

The market withdrawal of **prenylamine lactate** was precipitated by a growing body of clinical evidence, primarily from case reports and smaller clinical studies, that highlighted its proarrhythmic potential.

Torsades de Pointes (TdP) and QT Prolongation

Numerous case reports documented the occurrence of TdP in patients treated with **prenylamine lactate**.^{[1][2][3][4][5]} This rare but life-threatening arrhythmia is characterized by a distinctive twisting of the QRS complexes around the isoelectric line on the ECG. A consistent finding in these cases was a marked prolongation of the QT interval, a measure of the time it takes for the heart's ventricles to repolarize after a contraction.

A 1983 review of 18 published cases of prenylamine-induced TdP revealed a notable female preponderance, with 72.2% of the cases occurring in women.^[6] The daily doses in these patients typically ranged from 120 to 180 mg.^[6]

Quantitative Clinical Data

While large-scale clinical trials with robust incidence data on TdP are scarce from the era of prenylamine's use, smaller studies provided quantitative evidence of its effect on cardiac repolarization.

Clinical Study Parameter	Patient Population	Dosage	Key Findings	Reference
QT Interval Prolongation	29 patients with angina pectoris	180 mg daily	Significant QT interval prolongation observed after one week of treatment, persisting for up to 6 months. The QT interval returned to normal within two weeks of drug withdrawal.	
Torsades de Pointes Incidence	Review of published case reports (18 patients)	120-180 mg daily	All patients experienced TdP with significant QT prolongation. 72.2% of the patients were female.	[6]

Mechanism of Action and Electrophysiological Basis of Cardiotoxicity

The proarrhythmic effects of **prenylamine lactate** are a direct consequence of its interaction with cardiac ion channels, which govern the electrical activity of the heart.

Blockade of the hERG Potassium Channel

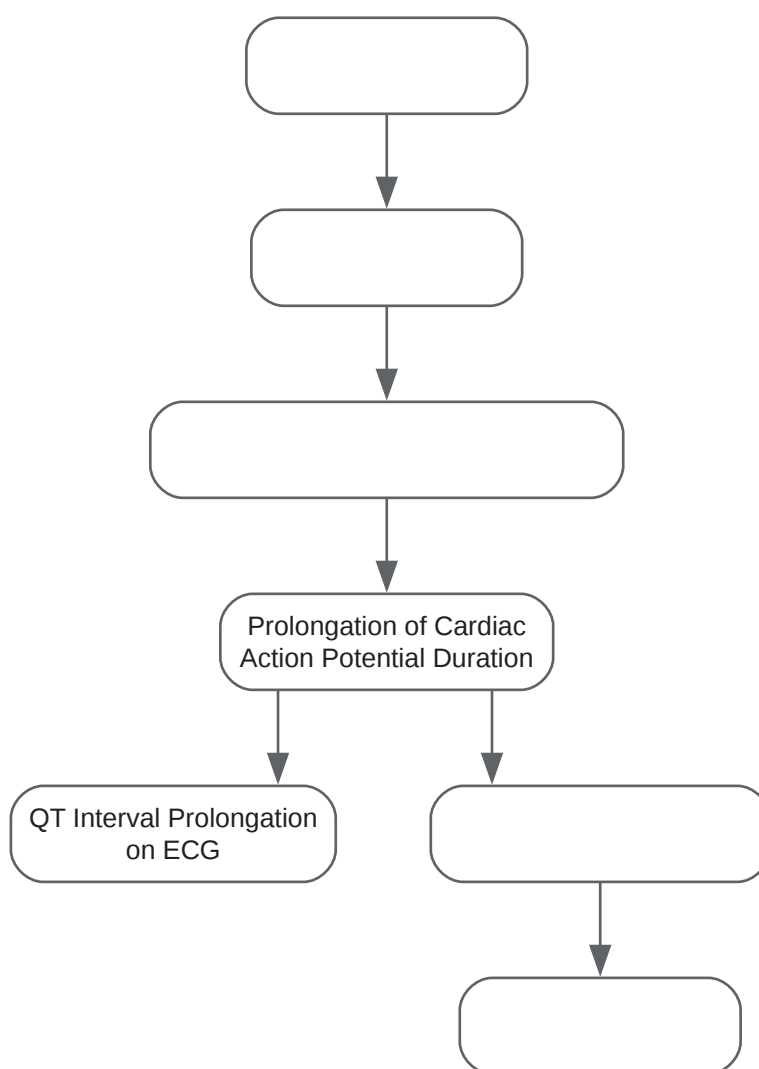
Subsequent research has unequivocally demonstrated that prenylamine is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][7] This channel is

crucial for the rapid delayed rectifier potassium current (IKr), a key component in the repolarization phase of the cardiac action potential.

By inhibiting the hERG channel, prenylamine delays the efflux of potassium ions from cardiomyocytes, thereby prolonging the duration of the action potential. This prolongation is manifested as a lengthened QT interval on the surface ECG.

Signaling Pathway of Prenylamine-Induced Arrhythmia

The following diagram illustrates the signaling pathway from prenylamine administration to the potential onset of Torsades de Pointes.



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Signaling pathway of prenylamine-induced cardiotoxicity.

Experimental Protocols for Assessing Cardiotoxicity

The evaluation of the cardiotoxic potential of drugs like prenylamine involves a combination of in vitro electrophysiological assays and in vivo preclinical safety studies. While the specific historical protocols for prenylamine are not readily available, the following sections describe the standard methodologies that would have been employed.

In Vitro Electrophysiology: Patch-Clamp Assay for hERG Channel Blockade

The whole-cell patch-clamp technique is the gold standard for assessing the effect of a compound on ion channel function.^{[1][3]}

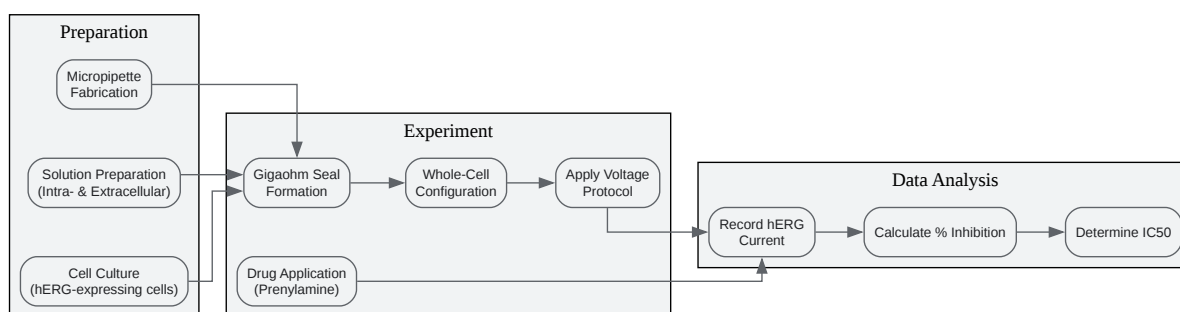
Objective: To determine the concentration-dependent inhibitory effect of **prenylamine lactate** on the hERG potassium channel.

Methodology:

- **Cell Preparation:** Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured and prepared for electrophysiological recording.
- **Electrode and Solution Preparation:** Glass micropipettes with a tip diameter of 1-2 μm are filled with an intracellular solution. The extracellular (bath) solution is a physiological saline solution.
- **Gigaohm Seal Formation:** A micropipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.
- **Whole-Cell Configuration:** The membrane patch is ruptured to allow electrical and diffusional access to the cell's interior.
- **Voltage-Clamp Protocol:** A specific voltage protocol is applied to the cell to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.

- Drug Application: **Prenylamine lactate** is perfused into the bath at increasing concentrations.
- Data Acquisition and Analysis: The hERG current is recorded before and after the application of the drug. The percentage of current inhibition at each concentration is calculated to determine the half-maximal inhibitory concentration (IC₅₀).

The following diagram illustrates the general workflow of a patch-clamp experiment.



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Workflow for a patch-clamp electrophysiology experiment.

Preclinical In Vivo Cardiovascular Safety Studies

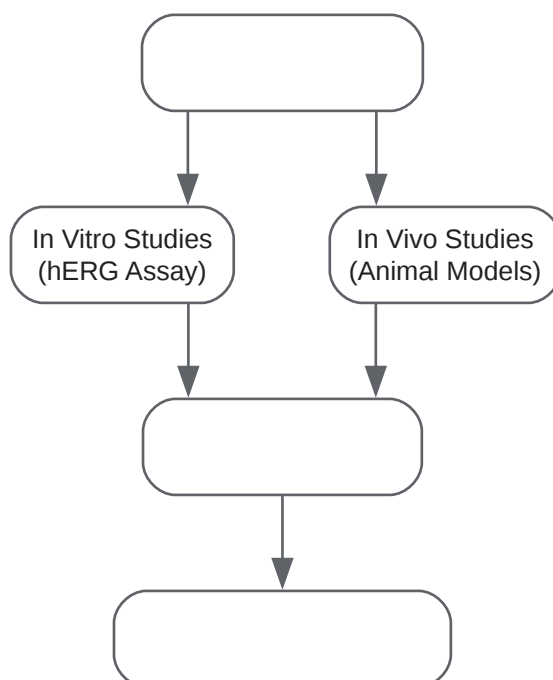
Animal models are used to assess the integrated cardiovascular effects of a drug candidate before human trials.

Objective: To evaluate the effects of **prenylamine lactate** on cardiovascular parameters, including the QT interval, in a relevant animal species.

Methodology:

- **Animal Model Selection:** A suitable animal model, such as the dog or non-human primate, is chosen. These species have cardiac electrophysiology that is more comparable to humans than rodents.
- **Instrumentation:** Animals are instrumented for continuous telemetric recording of ECG, blood pressure, and heart rate.
- **Dosing Regimen:** **Prenylamine lactate** is administered at various dose levels, including therapeutic and supratherapeutic doses.
- **Data Collection:** Cardiovascular parameters are continuously monitored before, during, and after drug administration.
- **Data Analysis:** The ECG data is analyzed to measure the QT interval, which is then corrected for heart rate (QTc). The dose-response relationship for any changes in QTc, heart rate, and blood pressure is determined.
- **Histopathology:** At the end of the study, cardiac tissues may be examined for any structural abnormalities.

The following diagram illustrates the logical relationship in assessing preclinical cardiovascular safety.



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Logical workflow for preclinical cardiovascular safety assessment.

Regulatory Action and Conclusion

The culmination of clinical reports of Torsades de Pointes and the growing understanding of the electrophysiological risks associated with QT prolongation led to the market withdrawal of **prenylamine lactate** in 1988.[8] This decision was based on a risk-benefit assessment that concluded the serious cardiovascular risks outweighed the therapeutic benefits for the treatment of angina, especially in light of the availability of safer alternative therapies.

The case of **prenylamine lactate** serves as a critical lesson in drug development and post-market surveillance. It underscores the importance of:

- Thorough cardiovascular safety profiling during preclinical and clinical development.
- Understanding the mechanisms of drug-induced cardiotoxicity, particularly effects on cardiac ion channels.
- Vigilant post-marketing surveillance to detect rare but serious adverse drug reactions.

The withdrawal of **prenylamine lactate** and other drugs for similar reasons has significantly influenced regulatory guidelines for the cardiovascular safety evaluation of new chemical entities, leading to more stringent requirements for in vitro ion channel screening and dedicated "Thorough QT" studies in humans. This legacy continues to shape the development of safer medicines for patients worldwide.

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